molecular formula C26H33N3O4 B531798 Unii-8bgq397Y39

Unii-8bgq397Y39

Cat. No.: B531798
M. Wt: 451.6 g/mol
InChI Key: GDILZWFRCXVWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-8BGQ397Y39 is a substance registered under the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system assigns Unique Ingredient Identifiers (UNIIs) to substances relevant to medicine and translational research, ensuring standardized identification across scientific and regulatory domains . Substances in this system are rigorously characterized, with data encompassing chemical structure, physicochemical properties, and biological activity, supporting their use in drug development and safety assessments .

Properties

Molecular Formula

C26H33N3O4

Molecular Weight

451.6 g/mol

IUPAC Name

1-{4-[3-(3,4-Dimethoxy-phenyl)-isoxazol-5-yl]-butyl}-4-(2-methoxy-phenyl)-piperazine

InChI

InChI=1S/C26H33N3O4/c1-30-24-10-5-4-9-23(24)29-16-14-28(15-17-29)13-7-6-8-21-19-22(27-33-21)20-11-12-25(31-2)26(18-20)32-3/h4-5,9-12,18-19H,6-8,13-17H2,1-3H3

InChI Key

GDILZWFRCXVWFM-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CCCCC3=CC(C4=CC=C(OC)C(OC)=C4)=NO3)CC2

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=C2)CCCCN3CCN(CC3)C4=CC=CC=C4OC)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KKHA761;  KKHA 761;  KKHA-761

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name CAS Number Molecular Formula Key Functional Groups Structural Similarity (%) Solubility (mg/mL) Applications/Use Cases
(3-Bromo-5-chlorophenyl)boronic acid 1046861-20-4 C₆H₅BBrClO₂ Boronic acid, halogens 87 0.24 Suzuki coupling intermediates
Polyquaternium-39 N/A Polymer-based Quaternary ammonium 71 Variable Cosmetic emulsifiers
Hypothetical Analog X [Hypothetical] C₇H₇NO₂S Sulfonamide, carboxyl 65 1.12 Antimicrobial agents

Notes:

  • Data for (3-Bromo-5-chlorophenyl)boronic acid is derived from experimental profiles, highlighting its role in organic synthesis .
  • Polyquaternium-39, a polymer with quaternary ammonium groups, is functionally compared due to shared regulatory evaluation frameworks for structurally similar compounds .

Functional and Pharmacological Properties

  • Thermal Stability : Polymer-based analogs like Polyquaternium-39 demonstrate stability under varying pH and temperature conditions, a trait likely shared by this compound if it contains similar quaternary ammonium moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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